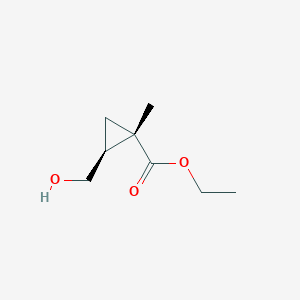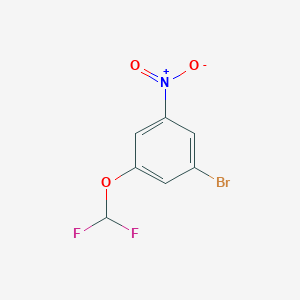
5-Butyl-4-chloro-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Butyl-4-chloro-6-methylpyrimidin-2-amine” is a chemical compound with the CAS number 162272-60-8 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Butyl-4-chloro-6-methylpyrimidin-2-amine” are not explicitly mentioned in the search results . For a comprehensive analysis, it would be best to refer to a reliable chemical database or a scientific publication.Scientific Research Applications
Antihypertensive Activity A related study by Bennett et al. (1981) on derivatives of pyrimidine compounds showed antihypertensive properties in certain compounds. Although the study did not directly involve 5-Butyl-4-chloro-6-methylpyrimidin-2-amine, it provides insight into the potential therapeutic applications of pyrimidine derivatives in cardiovascular health (Bennett et al., 1981).
Metal-Complexing Properties Schwab, Fleischer, and Michl (2002) investigated brominated bipyridines and bipyrimidines for their utility in preparing metal-complexing molecular rods. The structural similarities to 5-Butyl-4-chloro-6-methylpyrimidin-2-amine suggest potential applications in metal coordination and molecular electronics (Schwab et al., 2002).
Cine-Amination Mechanisms The cine-amination process, as studied by Rasmussen, Plas, Grotenhuis, and Koudijs (1978), is relevant for understanding the reaction mechanisms of compounds like 5-Butyl-4-chloro-6-methylpyrimidin-2-amine. Their research on 4-substituted-5-bromopyrimidines highlights the role of substituents in directing amination pathways, which could be pivotal for synthesizing specific aminated pyrimidines (Rasmussen et al., 1978).
Molecular Docking and FT-IR Studies Aayisha et al. (2019) conducted molecular docking and experimental FT-IR studies on a chloro-methoxy-methylpyrimidin-amine, which bears structural resemblance to 5-Butyl-4-chloro-6-methylpyrimidin-2-amine. Their findings on the molecule's electronic properties and potential biological activity could provide a framework for understanding similar compounds (Aayisha et al., 2019).
Anticancer Activity Zhang et al. (2007) explored the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents. The study's insights into the optimization of pyrimidine derivatives for biological activity might be relevant for similar compounds like 5-Butyl-4-chloro-6-methylpyrimidin-2-amine (Zhang et al., 2007).
Histamine H4 Receptor Ligands Altenbach et al. (2008) synthesized 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the potential of pyrimidine derivatives in receptor-binding studies and possibly in the development of drugs targeting histamine receptors (Altenbach et al., 2008).
properties
IUPAC Name |
5-butyl-4-chloro-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-3-4-5-7-6(2)12-9(11)13-8(7)10/h3-5H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSWAIOKPQDUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1Cl)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2927812.png)
![8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2927813.png)
![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2927814.png)

![Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B2927820.png)

![Methyl 2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2927824.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2927825.png)


![N-[(1-Thiophen-3-ylcyclopropyl)methyl]furan-2-carboxamide](/img/structure/B2927830.png)
![[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2927831.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2927832.png)
![6-Hydroxy-11-(3-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2927833.png)